3-tert-Butylcyclobutane-1-carbaldehyde

Catalog No.
S2675471
CAS No.
1784142-39-7
M.F
C9H16O
M. Wt
140.226
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-Butylcyclobutane-1-carbaldehyde

CAS Number

1784142-39-7

Product Name

3-tert-Butylcyclobutane-1-carbaldehyde

IUPAC Name

3-tert-butylcyclobutane-1-carbaldehyde

Molecular Formula

C9H16O

Molecular Weight

140.226

InChI

InChI=1S/C9H16O/c1-9(2,3)8-4-7(5-8)6-10/h6-8H,4-5H2,1-3H3

InChI Key

UXRISOWAQODXNN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CC(C1)C=O

Solubility

not available

Organic Synthesis:

  • Due to the presence of the aldehyde functional group, 3-tert-butylcyclobutane-1-carbaldehyde could potentially serve as a building block in organic synthesis for the preparation of more complex molecules. Aldehydes can undergo various reactions, including:
    • Condensation reactions with various nucleophiles to form new carbon-carbon bonds.
    • Reduction to primary alcohols.
    • Oxidation to carboxylic acids.

Medicinal Chemistry:

  • The cyclobutane ring and the aldehyde functional group present in 3-tert-butylcyclobutane-1-carbaldehyde are both frequently found in various biologically active molecules. This suggests the possibility of the compound being explored in medicinal chemistry research, although there is no current evidence of its use in drug development.

Material Science:

  • The bulky tert-butyl group and the rigid cyclobutane ring in 3-tert-butylcyclobutane-1-carbaldehyde could potentially lead to interesting properties when incorporated into polymers or other materials. However, further research is needed to explore this possibility.

3-tert-Butylcyclobutane-1-carbaldehyde is a cyclic organic compound characterized by its unique cyclobutane structure with a tert-butyl group and an aldehyde functional group. The molecular formula for this compound is C₉H₁₄O, and it features a four-membered cyclobutane ring that is substituted at one position with a tert-butyl group and at another with a formyl group (aldehyde). This configuration contributes to its distinctive properties, including steric hindrance due to the bulky tert-butyl group, which can influence its reactivity and interactions in chemical environments.

Typical of aldehydes and cyclic compounds:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to ketones.
  • Reduction: It can be reduced to yield primary alcohols, utilizing reagents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The tert-butyl group can undergo substitution reactions under certain conditions, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The synthesis of 3-tert-butylcyclobutane-1-carbaldehyde can be achieved through several methods:

  • Cyclization Reactions: Starting from linear precursors, cyclization can be induced through heat or catalytic processes to form the cyclobutane ring.
  • Functional Group Transformations: Aldehyde formation can be achieved via oxidation of corresponding alcohols or through hydroformylation processes where alkenes react with carbon monoxide and hydrogen in the presence of a catalyst.
  • Decarboxylation Methods: Utilizing precursors such as carboxylic acids followed by decarboxylation can yield the desired aldehyde.

These methods emphasize the compound's synthetic accessibility within organic chemistry.

3-tert-Butylcyclobutane-1-carbaldehyde serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: Its unique structure may provide scaffolds for drug design.
  • Material Science: It could be used in synthesizing polymers or other materials due to its reactive functional groups.
  • Flavor and Fragrance Industry: Aldehydes are often utilized for their aromatic properties, making this compound potentially useful in formulations.

Interaction studies involving 3-tert-butylcyclobutane-1-carbaldehyde primarily focus on its reactivity with biological molecules and other organic compounds. Research indicates that aldehydes can interact with amino acids and proteins through nucleophilic addition reactions, leading to modifications that may affect biological functions. The steric bulk of the tert-butyl group may influence these interactions, potentially enhancing selectivity or reactivity compared to other simpler aldehydes.

Several compounds share structural similarities with 3-tert-butylcyclobutane-1-carbaldehyde. These include:

Compound NameStructure DescriptionUnique Features
Cyclobutanecarboxylic acidLacks the aldehyde functionality but shares the cyclobutane coreNo carbonyl group; primarily acidic character
3-tert-ButylcyclobutanolContains a hydroxyl group instead of an aldehydeAlcohol functionality provides different reactivity
tert-Butyl 3-oxocyclobutanecarboxylateContains an oxo group instead of an aldehydeKetone functionality alters reactivity profile
1-tert-Butyl-1H-pyrrole-3-carbaldehydeA heterocyclic compound with an aldehydeIncorporates nitrogen; distinct reactivity patterns

Uniqueness

The uniqueness of 3-tert-butylcyclobutane-1-carbaldehyde lies in its combination of a cyclic structure with both a bulky tert-butyl substituent and an aldehyde group. This configuration not only affects its physical properties but also enhances its potential applications in various fields such as medicinal chemistry and materials science. The steric hindrance provided by the tert-butyl group may lead to selective reactivity that is not observed in simpler analogs, making it a valuable compound for further exploration in synthetic chemistry.

XLogP3

2.2

Dates

Modify: 2024-04-14

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